molecular formula C14H16N2OS B1659617 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)- CAS No. 663191-65-9

1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-

Cat. No. B1659617
CAS RN: 663191-65-9
M. Wt: 260.36 g/mol
InChI Key: FHBQJQOZXLTNAR-UHFFFAOYSA-N
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Description

“1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-” is a chemical compound that has been studied for its potential applications . It is known by several names including 1,4-ethanopiperidine, quinuclidine, and 1,4-ethylenepiperidine .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . While a number of 3,5-disubstituted benzyl ethers afford high affinity, the 3,5-bis (trifluoromethyl)benzyl was found to combine high in vitro affinity with good oral activity .


Molecular Structure Analysis

The molecular structure of “1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-” is complex. It is composed of a bicyclic structure with a benzisothiazol group attached via an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex and involve multiple steps . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-” have been studied. It has a molecular weight of 125.1683 . Other properties such as its boiling temperature, critical temperature, and density have also been evaluated .

Scientific Research Applications

  • Structural Analysis and Synthesis Applications :

    • The gold(III) tetrachloride salt of L-cocaine, which includes a similar azabicyclo[2.2.2]octane structure, has been studied for its molecular and crystal structure (Wood, Brettell & Lalancette, 2007).
    • Another study focused on the synthesis of carbonyl compounds using bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate, highlighting its efficiency in organic synthesis (Hajipour, Baltork & Kianfar, 1998).
  • Catalysis and Chemical Reactions :

    • The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of heterocyclic compounds was explored, demonstrating its effectiveness in facilitating chemical reactions (Lei et al., 2016).
    • Another study investigated the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold, showcasing the potential for asymmetric synthesis of complex molecular structures (Mahía et al., 2017).
  • Novel Molecular Applications :

    • Research on 1-phenyl-8-azabicyclo[3.2.1]octane ethers revealed their potential as neurokinin (NK1) receptor antagonists, indicating a possible pharmaceutical application (Huscroft et al., 2006).
    • The synthesis of a highly functionalized rigid template by solid-phase azomethine ylide cycloaddition using 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids was reported, suggesting a method for creating diverse molecules based on a rigid template (Bicknell & Hird, 1996).

properties

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-4-13-11(3-1)14(15-18-13)17-12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQJQOZXLTNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438635
Record name 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

663191-65-9
Record name 1-Azabicyclo[2.2.2]octane, 3-(1,2-benzisothiazol-3-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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